1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system, a piperidine ring, and a carboxamide group. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and potential utility in research and industry.
Mechanism of Action
Target of Action
The compound, 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide, is a derivative of thiazole and triazole . Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Thiazole and triazole derivatives are known to bind in the biological system with a variety of enzymes and receptors . The interaction between these compounds and their targets can lead to various biological activities .
Biochemical Pathways
Thiazole and triazole derivatives are known to show versatile biological activities . They can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Derivatives of 1,2,4-triazole have been noted for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
Thiazole and triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
The synthesis and study of antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of reagents such as hydrazine and thiourea.
Attachment of the 4-Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the thiazolo[3,2-b][1,2,4]triazole intermediate is reacted with an ethylbenzene derivative in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the thiazolo[3,2-b][1,2,4]triazole ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methylphenyl)methyl)piperidine-4-carboxamide
- 1-((2-Methyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide
- 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate
Uniqueness
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups and molecular structure
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-3-13-5-7-14(8-6-13)17(25-11-9-15(10-12-25)19(22)27)18-20(28)26-21(29-18)23-16(4-2)24-26/h5-8,15,17,28H,3-4,9-12H2,1-2H3,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMSJGGRZYKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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